1-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL
Overview
Description
1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a chemical compound with a complex structure that includes a benzodiazole ring, a chlorophenyl group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the chlorophenyl group and the propanol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- **1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl}methanol
- **2-(2-Chlorophenyl)-1H-imidazol-4-yl}methanol
Uniqueness
1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the propanol moiety may influence its solubility and interaction with biological targets differently than its analogs.
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-16(21)17-19-14-9-5-6-10-15(14)20(17)11-12-7-3-4-8-13(12)18/h3-10,16,21H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKRVHJRZKDHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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